N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
Description
N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a thiazolo[3,2-a]pyrimidine core substituted with a hydroxy group at position 7, a ketone at position 5, and a carboxamide moiety at position 4. The carboxamide group is further functionalized with a 3-(diethylamino)propyl chain, introducing a tertiary amine that enhances solubility in polar solvents under acidic conditions. Thiazolo[3,2-a]pyrimidine derivatives are pharmacologically significant, often explored for antimicrobial, anti-inflammatory, and anticancer activities due to their structural resemblance to purine bases .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-7-hydroxy-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O3S/c1-3-17(4-2)7-5-6-15-11(19)10-12(20)16-14-18(13(10)21)8-9-22-14/h8-9,20H,3-7H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOFVJNYJQKITJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)C1=C(N=C2N(C1=O)C=CS2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(diethylamino)propyl)-7-hydroxy-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C14H20N4O3S
- Molecular Weight : 324.40 g/mol
- CAS Number : 898412-36-7
The structure features a thiazolo-pyrimidine core, which is significant for its biological activity. The presence of the diethylamino group is believed to enhance its pharmacological properties.
Antimicrobial Properties
Research has indicated that derivatives of thiazolo[3,2-a]pyrimidines exhibit notable antimicrobial activities. For instance, studies have shown that modifications to the thiazolo-pyrimidine structure can lead to enhanced antibacterial activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
Cytotoxicity Studies
In vitro cytotoxicity assessments reveal that compounds similar to this compound demonstrate varying degrees of cytotoxicity. For example, compounds tested in mouse macrophage cell lines showed IC50 values indicating low cytotoxicity comparable to standard antibiotics like ampicillin .
The biological activity of this compound may be attributed to its ability to interfere with nucleic acid synthesis or disrupt cellular functions in bacteria. The thiazolo-pyrimidine scaffold is known for its role in inhibiting key enzymes involved in bacterial growth and replication.
Case Studies
- Antibacterial Evaluation : A study synthesized several thiazolo[3,2-a]pyrimidine derivatives and evaluated their antibacterial properties. The results indicated that certain modifications led to increased potency against resistant strains of bacteria .
- Cytotoxicity Assessment : In another study, the compound's cytotoxic effects were tested on various cancer cell lines. The results demonstrated a selective toxicity profile, suggesting potential for development as an anticancer agent .
Table 1: Summary of Biological Activities
| Property | Activity Level | Reference |
|---|---|---|
| Antibacterial Activity | Significant against S. aureus and E. coli | |
| Cytotoxicity (IC50) | 56.8 μg/mL (moderate) | |
| Safety Profile | Low cytotoxicity |
Table 2: Structural Modifications and Their Effects
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound is structurally related to other thiazolo[3,2-a]pyrimidine derivatives, differing primarily in substituents (Table 1). Key analogues include:
Key Observations:
- Solubility: The tertiary amine in the target compound enhances aqueous solubility via protonation, unlike analogues with lipophilic substituents (e.g., phenyl, methoxy) .
Crystallographic and Conformational Analysis
- Target Compound: Predicted to exhibit a puckered pyrimidine ring (flattened boat conformation) based on similar derivatives . The diethylamino propyl chain may introduce steric hindrance, affecting molecular packing.
- Ethyl Carboxylate Analogue (): Crystallizes in monoclinic P2₁/n with a = 7.5363 Å, b = 18.178 Å, c = 16.973 Å, and β = 94.465°. Intermolecular C–H···O hydrogen bonds form chains along the c-axis, stabilizing the lattice .
- Dihedral Angles: The fused thiazolo-pyrimidine ring in analogues forms dihedral angles of ~80° with appended aromatic rings, influencing π-π stacking and solubility .
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity: The target compound’s logP is expected to be lower than phenyl-substituted analogues (e.g., ) due to its ionizable amine, favoring renal excretion over hepatic metabolism .
- Metabolic Stability: The hydroxy group at position 7 may confer susceptibility to glucuronidation, whereas methyl or methoxy substituents resist oxidative metabolism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
